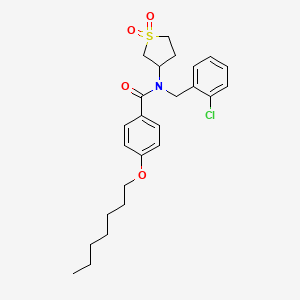![molecular formula C22H15FN4O2S B12128559 3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128559.png)
3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[(4-fluorofenil)sulfonil]-1-fenil-1H-pirrolo[2,3-b]quinoxalin-2-amina generalmente involucra reacciones orgánicas de varios pasos. Un método común incluye la reacción de cloruro de 4-fluorobencenosulfonilo con 1-fenil-1H-pirrolo[2,3-b]quinoxalin-2-amina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como la trietilamina, y el producto se purifica mediante recristalización .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, y a menudo involucra sistemas automatizados para un control preciso de las condiciones de reacción. El uso de cromatografía líquida de alta resolución (HPLC) asegura la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[(4-fluorofenil)sulfonil]-1-fenil-1H-pirrolo[2,3-b]quinoxalin-2-amina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo fluorofenilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
3-[(4-fluorofenil)sulfonil]-1-fenil-1H-pirrolo[2,3-b]quinoxalin-2-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(4-fluorofenil)sulfonil]-1-fenil-1H-pirrolo[2,3-b]quinoxalin-2-amina implica su interacción con objetivos moleculares específicos. Se sabe que el compuesto inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a diversos efectos biológicos, como la supresión de la proliferación celular en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-[(4-fluorofenil)sulfonil]-1-(4-metoxifenil)-1H-pirrolo[2,3-b]quinoxalin-2-amina
- 3-[(4-fluorofenil)sulfonil]-1-(4-metilfenil)-1H-pirrolo[2,3-b]quinoxalin-2-amina
- 3-[(4-fluorofenil)sulfonil]-1-(2-furfurilmetil)-1H-pirrolo[2,3-b]quinoxalin-2-amina
Singularidad
Lo que diferencia a 3-[(4-fluorofenil)sulfonil]-1-fenil-1H-pirrolo[2,3-b]quinoxalin-2-amina de compuestos similares es su patrón de sustitución específico, que imparte propiedades químicas y biológicas únicas. La presencia de los grupos fluorofenilo y sulfonilo aumenta su reactividad y potencial de interacción con objetivos biológicos .
Propiedades
Fórmula molecular |
C22H15FN4O2S |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)sulfonyl-1-phenylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C22H15FN4O2S/c23-14-10-12-16(13-11-14)30(28,29)20-19-22(26-18-9-5-4-8-17(18)25-19)27(21(20)24)15-6-2-1-3-7-15/h1-13H,24H2 |
Clave InChI |
GFPDAHYFGBVYFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128484.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12128488.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12128497.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)

![5-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B12128527.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B12128544.png)
![(2E)-2-[(2E)-(cyclohex-3-en-1-ylmethylidene)hydrazinylidene]-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B12128555.png)

![2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128564.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphe nyl)acetamide](/img/structure/B12128566.png)
